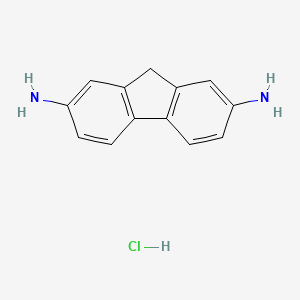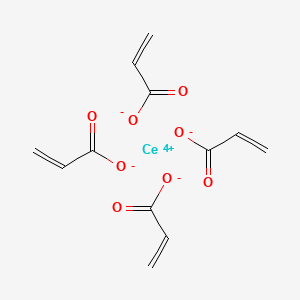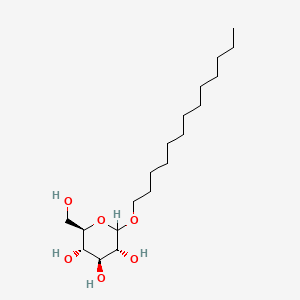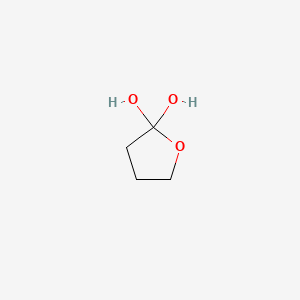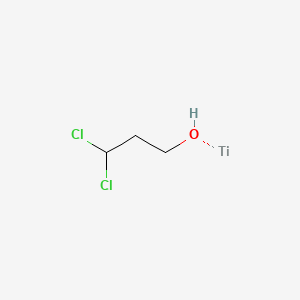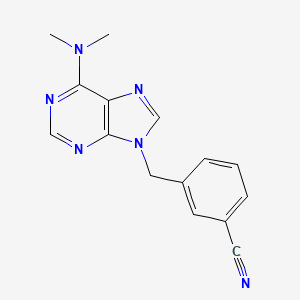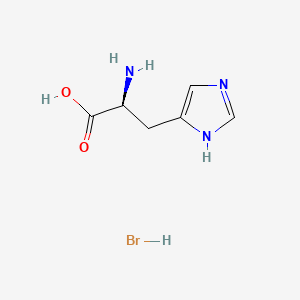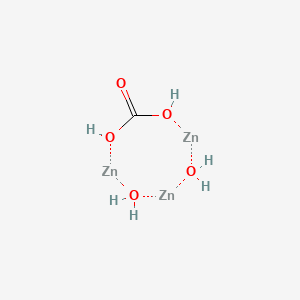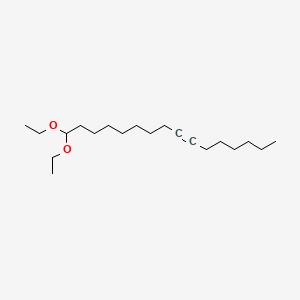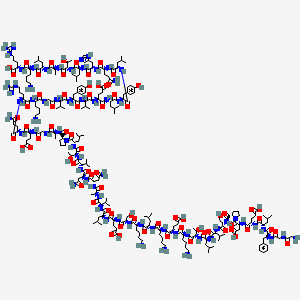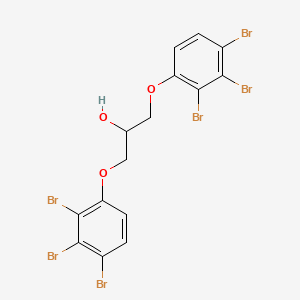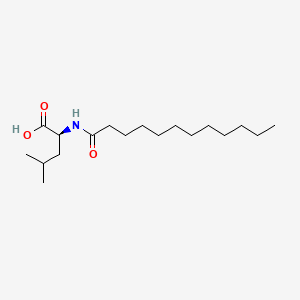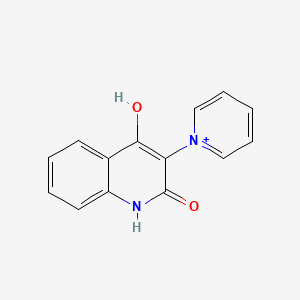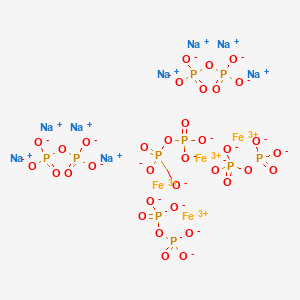
Tetrairon octasodium pentakis(pyrophosphate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrairon octasodium pentakis(pyrophosphate) is a complex inorganic compound with the molecular formula Fe₄Na₈O₃₅P₁₀. It is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tetrairon octasodium pentakis(pyrophosphate) typically involves the reaction of iron salts with sodium pyrophosphate under controlled conditions. The reaction is usually carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired compound. The reaction conditions, such as temperature and concentration, play a crucial role in determining the yield and purity of the final product .
Industrial Production Methods: In an industrial setting, the production of tetrairon octasodium pentakis(pyrophosphate) involves large-scale reactions using high-purity reagents. The process is optimized to maximize yield and minimize impurities. The compound is then purified through various techniques such as crystallization and filtration to obtain a product suitable for commercial use .
Análisis De Reacciones Químicas
Types of Reactions: Tetrairon octasodium pentakis(pyrophosphate) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of iron and sodium ions, as well as the pyrophosphate groups .
Common Reagents and Conditions: Common reagents used in the reactions of tetrairon octasodium pentakis(pyrophosphate) include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcome .
Major Products Formed: The major products formed from the reactions of tetrairon octasodium pentakis(pyrophosphate) depend on the specific reaction conditions. For example, oxidation reactions may yield iron oxides, while reduction reactions can produce lower oxidation state iron compounds. Substitution reactions often result in the formation of new pyrophosphate derivatives .
Aplicaciones Científicas De Investigación
Tetrairon octasodium pentakis(pyrophosphate) has a wide range of applications in scientific research. In chemistry, it is used as a catalyst in various reactions due to its unique structure and reactivity. In biology, it is studied for its potential role in enzyme activity and cellular processes. In medicine, researchers are exploring its use in drug delivery systems and as a therapeutic agent. Industrially, it is used in the production of specialized materials and as a component in various chemical processes .
Mecanismo De Acción
The mechanism of action of tetrairon octasodium pentakis(pyrophosphate) involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific enzymes and proteins, influencing their activity and function. The pyrophosphate groups play a crucial role in these interactions, facilitating the binding and subsequent effects on the target molecules .
Comparación Con Compuestos Similares
Similar Compounds:
- Tetrairon nitride
- Pegaptanib octasodium
- Triphosphoric acid pentakis-dimethylamide
- Cobaltate (4-), pentakis (cyano-C) [monothiosulfato (2-)-O]-, tetrapotassium
- Vanadium (2+), pentakis (methanamine)oxo-, dibromide
Uniqueness: Tetrairon octasodium pentakis(pyrophosphate) is unique due to its specific combination of iron and pyrophosphate groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in research and industrial applications, where its specific reactivity and interactions can be leveraged for various purposes .
Propiedades
Número CAS |
35725-46-3 |
|---|---|
Fórmula molecular |
Fe4Na8O35P10 |
Peso molecular |
1277.01 g/mol |
Nombre IUPAC |
octasodium;iron(3+);phosphonato phosphate |
InChI |
InChI=1S/4Fe.8Na.5H4O7P2/c;;;;;;;;;;;;5*1-8(2,3)7-9(4,5)6/h;;;;;;;;;;;;5*(H2,1,2,3)(H2,4,5,6)/q4*+3;8*+1;;;;;/p-20 |
Clave InChI |
GOTWCIPCHLJPHB-UHFFFAOYSA-A |
SMILES canónico |
[O-]P(=O)([O-])OP(=O)([O-])[O-].[O-]P(=O)([O-])OP(=O)([O-])[O-].[O-]P(=O)([O-])OP(=O)([O-])[O-].[O-]P(=O)([O-])OP(=O)([O-])[O-].[O-]P(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Fe+3].[Fe+3].[Fe+3].[Fe+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


